A Technical Guide to Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate: Synthesis, Characterization, and Applications in Medicinal Chemistry
A Technical Guide to Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate: Synthesis, Characterization, and Applications in Medicinal Chemistry
Executive Summary: Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is a key chemical intermediate possessing a unique combination of functional groups essential for modern synthetic chemistry and drug discovery. The presence of a Boc-protected secondary amine, a reducible nitro group, and a strategically placed fluorine atom makes it a versatile scaffold for building complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, a detailed, field-proven synthesis protocol with mechanistic insights, comprehensive analytical characterization data, and a discussion of its primary applications for researchers and professionals in pharmaceutical and chemical development.
Introduction to a Versatile Synthetic Building Block
In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutic agents. Organic carbamates, particularly those bearing the tert-butyloxycarbonyl (Boc) protecting group, are foundational elements in this process.[1] The Boc group offers robust stability under a wide range of reaction conditions while allowing for facile deprotection under mild acidic treatment, providing a reliable method for managing reactive amine functionalities.
Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate, the subject of this guide, is a prime example of a multi-functional scaffold. Its structure is distinguished by three key features:
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The N-methyl-N-Boc Moiety: Protects the secondary amine, preventing unwanted side reactions and allowing for controlled, sequential chemical transformations.
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The 4-Nitro Group: Serves as a synthetic handle, readily reducible to a primary aromatic amine. This aniline derivative is a gateway to a vast array of subsequent reactions, including amide bond formations, sulfonylation, and diazotization.
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The 3-Fluoro Substituent: The inclusion of fluorine is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity and pKa, enhance metabolic stability by blocking sites of oxidation, and improve target binding affinity.
This guide serves as a comprehensive technical resource, detailing the synthesis, analytical validation, and strategic utility of this important chemical intermediate.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. The structural and physical properties of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate are summarized below.
Chemical Structure
Caption: Chemical structure of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate.
Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1881289-41-3 | [2] |
| Molecular Formula | C₁₂H₁₅FN₂O₄ | Inferred |
| Molecular Weight | 286.26 g/mol | Inferred |
| Appearance | Pale-yellow to yellow-brown solid | |
| Purity | Typically ≥97% | |
| Storage | Sealed in dry, room temperature | [3] |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Insoluble in water. | General Knowledge |
Synthesis Protocol and Mechanistic Rationale
The synthesis of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is most effectively achieved via a two-step process starting from the commercially available 3-fluoro-4-nitroaniline. This pathway ensures high yields and purity by first installing the methyl group onto the aniline nitrogen, followed by the introduction of the Boc protecting group.
Caption: Two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Materials:
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3-fluoro-4-nitroaniline
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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4-Dimethylaminopyridine (DMAP)
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Step 1: N-methylation of 3-fluoro-4-nitroaniline
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 3-fluoro-4-nitroaniline (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq, 60% dispersion) portion-wise over 15 minutes.
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Expertise Note: NaH is a strong, non-nucleophilic base, ideal for deprotonating the aniline nitrogen to form the highly reactive sodium amide anion. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.
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Alkylation: Add methyl iodide (1.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
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Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-methyl-3-fluoro-4-nitroaniline. The crude product is often of sufficient purity for the next step.
Step 2: Boc-protection of N-methyl-3-fluoro-4-nitroaniline
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Setup: In a separate flask, dissolve the crude intermediate from Step 1 (1.0 eq) in anhydrous DCM (approx. 0.2 M).
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Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
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Expertise Note: (Boc)₂O is the standard reagent for Boc protection. DMAP serves as a nucleophilic catalyst, accelerating the reaction by forming a more reactive intermediate with (Boc)₂O.[4]
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-
Reaction: Stir the mixture at room temperature overnight (12-16 hours). Monitor for completion by TLC.
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Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent. Combine the pure fractions and remove the solvent in vacuo to yield the final product as a yellow solid.
Analytical Characterization for Structural Verification
Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic methods provide a self-validating system for structural confirmation.
| Technique | Expected Characteristics |
| ¹H NMR | δ ~8.1 ppm (dd): Aromatic proton ortho to the nitro group. δ ~7.4-7.6 ppm (m): Two aromatic protons. δ ~3.3 ppm (s): Singlet for the 3 protons of the N-methyl group. δ ~1.5 ppm (s): Singlet for the 9 protons of the tert-butyl group. |
| ¹³C NMR | δ ~155 ppm: Carbonyl carbon of the carbamate. δ ~150-160 ppm (d, J≈250 Hz): Carbon bearing the fluorine atom. δ ~120-145 ppm: Aromatic carbons. δ ~82 ppm: Quaternary carbon of the tert-butyl group. δ ~35 ppm: N-methyl carbon. δ ~28 ppm: Methyl carbons of the tert-butyl group. |
| FT-IR (cm⁻¹) | ~2980: C-H stretch (aliphatic). ~1710: C=O stretch (carbamate carbonyl). ~1530 & ~1350: Asymmetric and symmetric N-O stretch (nitro group). ~1250: C-N stretch. ~1160: C-O stretch. |
| Mass Spec (ESI+) | [M+Na]⁺: Expected at m/z 309.09. [M+H]⁺: Expected at m/z 287.11. |
Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Coupling constants (J) are in Hz. The predicted data is based on analysis of similar structures.[4][5][6]
Applications in Research and Drug Development
The true value of Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate lies in its potential for elaboration into more complex molecules. It serves as a linchpin intermediate, enabling access to a diverse range of chemical entities.
Key Synthetic Transformations
The functional groups of the molecule can be selectively manipulated to build molecular complexity.
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Nitro Group Reduction: The most common and powerful transformation is the reduction of the nitro group to a primary amine using reagents such as H₂/Pd-C, SnCl₂, or iron in acetic acid. This unmasks a nucleophilic site, ready for coupling reactions.
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Boc Group Deprotection: Treatment with an acid like trifluoroacetic acid (TFA) in DCM cleanly removes the Boc group, revealing the secondary N-methyl amine. This is often done after the nitro group has been transformed.
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Orthogonal Strategy: The ability to selectively deprotect the amine or reduce the nitro group provides an orthogonal synthetic strategy, allowing for precise, stepwise construction of the target molecule.
Caption: Key synthetic pathways enabled by the title compound.
This strategic utility makes the compound a valuable precursor for synthesizing inhibitors of enzymes like kinases and proteases, where a substituted aniline core is a common pharmacophore.
Safety, Handling, and Storage
As with all laboratory chemicals, Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate must be handled with appropriate care by trained personnel.
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Hazard Statements: Based on similar compounds, it is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]
Conclusion
Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-methylcarbamate is more than just a chemical; it is a solution for synthetic challenges. Its carefully arranged functional groups provide a pre-packaged, versatile platform for medicinal chemists. The reliable, high-yielding synthesis and the predictable reactivity of its functional groups make it an indispensable tool for accelerating the drug discovery process, enabling the rapid generation of diverse compound libraries for biological screening.
References
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ECHA. tert-butyl N-(3-fluoro-4-nitrophenyl)carbamate — Chemical Substance Information. Available at: [Link]
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Hoffman Fine Chemicals. CAS 658700-15-3 | tert-Butyl (3-fluoro-4-nitrophenyl)carbamate. Available at: [Link]
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PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate | C12H16FNO2 | CID 14710384. Available at: [Link]
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PubChem. tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate | C12H16FNO3. Available at: [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
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PubChemLite. Tert-butyl n-(3-fluoro-5-nitrophenyl)carbamate (C11H13FN2O4). Available at: [Link]
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OpenBU. Preparation and properties of carbamates, nitrocarbamates and their derivatives. Available at: [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
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SpectraBase. Tert-butyl N-(4-nitrophenyl)carbamate. Available at: [Link]
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MilliporeSigma. tert-Butyl (4-nitrophenyl)carbamate | 18437-63-3. Available at: [Link]
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Fourneron, J. D., et al. (1991). N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases. European Journal of Biochemistry, 196(2), 295-303. Available at: [Link]
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Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]
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